Cyclopentane-1,2,3,4-tetracarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building block for Metal-Organic Frameworks (MOFs):

Due to its multiple carboxylic acid groups, CPTA can act as a ligand, forming strong bonds with metal ions. This property makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) []. MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis.

Precursor for the synthesis of functional molecules:

The presence of four carboxylic acid groups allows for further chemical modifications of CPTA. Researchers are exploring the potential of using CPTA as a starting material for the synthesis of various functional molecules with desired properties, such as specific binding capabilities or catalytic activity [].

Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound characterized by the molecular formula C9H10O8. This compound consists of a cyclopentane ring with four carboxylic acid groups attached at positions 1, 2, 3, and 4. It is a colorless solid that plays a significant role in various chemical and biological processes. The presence of multiple carboxylic acid groups allows for strong coordination with metal ions, making it useful in the formation of metal-organic frameworks and other coordination compounds .

- Oxidation: The compound can undergo further oxidation, leading to the formation of more oxidized derivatives.

- Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

- Substitution: The carboxylic acid groups can be substituted with various functional groups through nucleophilic substitution reactions .

The biological activity of cyclopentane-1,2,3,4-tetracarboxylic acid is notable due to its ability to form complexes with metal ions such as aluminum (III), gallium (III), and yttrium (III). These interactions can influence cellular functions by affecting metal ion availability and distribution within biological systems. The compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it serves as a precursor for synthesizing biologically active compounds.

Several methods exist for synthesizing cyclopentane-1,2,3,4-tetracarboxylic acid:

- Oxidation of Cyclopentane Derivatives: A common method involves the oxidation of cyclopentane using potassium permanganate under acidic conditions. This process introduces carboxylic acid groups at the desired positions on the cyclopentane ring.

- Industrial Production: In industrial settings, large-scale oxidation processes utilizing suitable oxidizing agents and catalysts are employed to ensure high yields and purity. Reaction conditions such as temperature and pressure are optimized for efficient production .

Cyclopentane-1,2,3,4-tetracarboxylic acid has a variety of applications across different fields:

- Chemistry: It acts as a building block in synthesizing complex organic molecules and coordination polymers.

- Biology: The compound serves as a precursor for biologically active compounds.

- Industry: It is utilized in producing metal-organic frameworks for applications in gas storage, catalysis, and sensing technologies .

Interaction studies have shown that cyclopentane-1,2,3,4-tetracarboxylic acid forms stable complexes with various metal ions. These complexes can significantly influence biochemical pathways involving these metals. For instance, its ability to bind with aluminum (III) may affect processes related to signal transduction and enzyme activation . Studies also suggest that its coordination chemistry could lead to novel therapeutic applications by modulating metal ion bioavailability in biological systems.

Cyclopentane-1,2,3,4-tetracarboxylic acid shares structural similarities with other tetracarboxylic acids but stands out due to its unique cyclopentane framework. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Citric Acid | Tricarboxylic Acid | Contains three carboxyl groups; widely used in biochemistry. |

| Succinic Acid | Dicarboxylic Acid | Two carboxyl groups; important in metabolic processes. |

| Maleic Acid | Dicarboxylic Acid | Contains cis double bond; used in polymer chemistry. |

| Fumaric Acid | Dicarboxylic Acid | Trans isomer of maleic acid; used in food industry. |

Cyclopentane-1,2,3,4-tetracarboxylic acid is unique due to its cyclic structure and the presence of four carboxylic acid groups that allow for versatile coordination chemistry with metal ions .

IUPAC Nomenclature and Systematic Naming

Cyclopentane-1,2,3,4-tetracarboxylic acid is the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature specifies a five-membered cyclopentane ring with carboxylic acid (-COOH) groups attached to carbons 1, 2, 3, and 4. The stereochemical descriptor all-cis is often appended to denote the spatial arrangement of substituents, as evidenced by X-ray crystallography and NMR studies.

Common Synonyms and Alternative Designations

The compound is widely recognized by synonyms such as:

- 1,2,3,4-Cyclopentanetetracarboxylic acid

- cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid

- CPTA (abbreviated form in industrial contexts).

Alternative designations include systematic variants like rel-(1R,2R,3S,4S)-1,2,3,4-cyclopentanetetracarboxylic acid, reflecting its relative stereochemistry.

Registry Numbers and Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 3724-52-5, 3786-91-2 | PubChem |

| EC Number | 223-256-7, 223-074-8 | EPA DSSTox |

| DSSTox Substance ID | DTXSID30958404 | NLM Chemistry Dashboard |

| Wikidata ID | Q82938916 | PubChemLite |

The dual CAS numbers arise from distinct synthetic pathways and stereochemical configurations.

Historical Context and Discovery

First Synthesis and Characterization

The compound was first synthesized in the mid-20th century through oxidative methods. Early routes involved the ozonolysis of norbornene derivatives, followed by hydrolysis to yield the tetracarboxylic acid. For instance, the reaction of 5-norbornene-2,3-dicarboxylic anhydride with ozone in acetic acid produced cyclopentane-1,2,3,4-tetracarboxylic acid with 70–80% yields after optimization.

Evolution of Synthetic Approaches

Modern synthetic strategies have diversified:

- Oxidation of Cyclopentane Derivatives:

- Classical oxidation using KMnO₄ under acidic conditions introduces carboxyl groups but requires precise temperature control (40–60°C) to prevent over-oxidation.

- Industrial adaptations employ catalysts to enhance selectivity.

Multi-Step Organic Synthesis:

| Method | Key Reagents | Yield | Limitations |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂SO₄ | 40–60% | Side reactions |

| Cyclization-Hydrolysis | Diethyl malonate | 67% | Multi-step purification |

| Ozonolysis | Ozone, acetic acid | 70–80% | Requires specialized equipment |

Molecular Structure Overview

Cyclopentane Ring Geometry

The cyclopentane ring adopts a non-planar "envelope" or "half-chair" conformation to minimize torsional strain. Puckering redistributes eclipsed hydrogen interactions, reducing strain energy to ~7.4 kcal/mol compared to planar configurations. Bond angles average 108°, deviating only 1.5° from the ideal tetrahedral angle (109.5°), resulting in minimal angle strain.

Carboxylic Acid Group Arrangements

All four carboxylic acid groups occupy equatorial positions in the cis configuration, as confirmed by X-ray crystallography. This arrangement maximizes hydrogen-bonding interactions, stabilizing the crystal lattice.

Bond Lengths and Angles

The slight elongation of C-C bonds (vs. 1.53 Å in unstrained alkanes) reflects ring strain compensation.

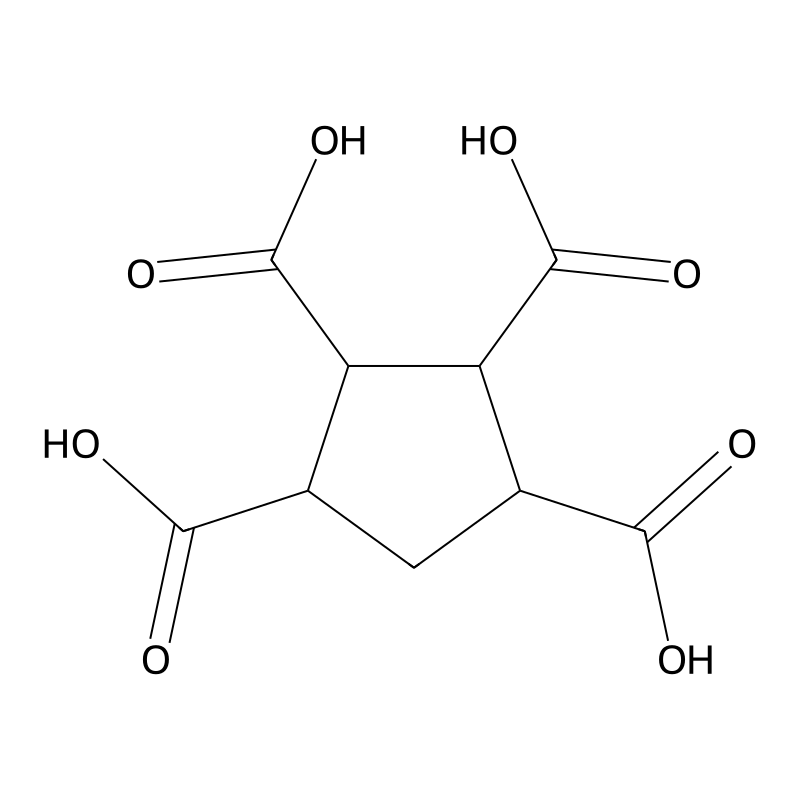

2D Structure Analysis

Cyclopentane-1,2,3,4-tetracarboxylic acid exhibits a distinctive two-dimensional structure characterized by a five-membered cyclopentane ring with four carboxylic acid functional groups attached at positions 1, 2, 3, and 4 [1]. The molecular formula is represented as C₉H₁₀O₈ with a molecular weight of 246.17 grams per mole [1] [2]. The structural representation follows the SMILES notation: C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O [1].

The compound's InChI identifier is InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) [1]. This systematic nomenclature confirms the presence of four carboxyl groups (-COOH) positioned on adjacent carbon atoms of the cyclopentane ring [1]. The topological polar surface area of the molecule is calculated at 161 Ų, indicating significant polar character due to the multiple carboxyl functionalities [1].

3D Conformational Properties

The three-dimensional conformational behavior of cyclopentane-1,2,3,4-tetracarboxylic acid is characterized by the inherent flexibility of the cyclopentane ring system [3]. The compound exists as multiple stereoisomeric forms, including various enantiomers that demonstrate conformation-flexible behavior [3]. Research has identified distinct conformational states including (1R,2R,3R,4S)-, (1S,2S,3S,4R)-, (1R,2S,3S,4R)-, and (1S,2R,3R,4S)- configurations [3].

The presence probability of different enantiomers correlates with the relative stability of different conformations of the cyclopentane ring [3]. The compound exhibits undefined atom stereocenter count of 4, reflecting the multiple possible spatial arrangements of the substituent carboxyl groups [1]. The rotatable bond count is 0, indicating that the carboxyl groups are fixed in their positions relative to the ring structure [1].

Crystal Structure Determinations

Crystallographic studies have revealed detailed structural parameters for cyclopentane-1,2,3,4-tetracarboxylic acid in various crystalline forms [4]. X-ray diffraction analysis of the compound in complex with 2,2′-bipyridine shows orthorhombic crystal symmetry with unit cell dimensions: a = 12.942(3) Å, b = 25.118(5) Å, c = 5.4353(11) Å, and V = 1766.8(6) Ų [4]. The crystal density is determined to be 1.513 Mg m⁻³ [4].

The molecular arrangement in the crystal lattice demonstrates extensive hydrogen bonding patterns [4]. The carboxylic acid groups participate in O—H⋯N hydrogen bonds with neighboring molecules, generating one-dimensional chains [4]. Adjacent chains are interconnected through O—H⋯O hydrogen bonds, creating a three-dimensional network structure [4]. Key hydrogen bond parameters include O2—H2B⋯O3 with distances of 0.87(2) Å for D—H, 1.80(2) Å for H⋯A, and 2.6520(16) Å for D⋯A [4].

Physical Constants

Melting Point and Thermal Stability

Cyclopentane-1,2,3,4-tetracarboxylic acid typically appears as a white crystalline solid at standard conditions [5]. While specific melting point data for this tetracarboxylic acid derivative is limited in the literature, related cyclopentane carboxylic acid derivatives provide reference points for thermal behavior [6] [7]. The thermal stability of the compound is influenced by the presence of multiple carboxylic acid groups, which can participate in extensive intermolecular hydrogen bonding [5].

Thermal analysis studies on similar polycarboxylic acid compounds indicate that decomposition typically occurs through multiple stages [8] [9]. The initial thermal degradation often begins with decarboxylation reactions, followed by breakdown of the cyclopentane ring structure at higher temperatures [9]. The presence of four carboxylic acid groups suggests enhanced thermal stability compared to monocarboxylic acids due to the extensive hydrogen bonding network [9].

Solubility Parameters in Various Solvents

The solubility characteristics of cyclopentane-1,2,3,4-tetracarboxylic acid are dominated by the hydrophilic nature of the four carboxylic acid groups [5]. The compound demonstrates significant polarity with a hydrogen bond acceptor count of 8 and donor count of 4 [1]. The XLogP3-AA value of 1.1 indicates moderate lipophilicity despite the multiple polar groups [1].

In aqueous systems, the compound exhibits enhanced solubility due to the formation of hydrogen bonds between the carboxyl groups and water molecules [5]. The presence of multiple ionizable groups allows for pH-dependent solubility behavior, with increased solubility under basic conditions where deprotonation occurs [5]. Organic solvents with hydrogen bonding capability, such as alcohols and polar aprotic solvents, are expected to provide moderate solubility [7].

Density and State at Standard Conditions

Cyclopentane-1,2,3,4-tetracarboxylic acid exists as a crystalline solid under standard temperature and pressure conditions [2] [5]. The compound exhibits a formal charge of 0 in its neutral form, with the potential for multiple ionization states depending on pH conditions [1]. The heavy atom count totals 17, comprising 9 carbon atoms and 8 oxygen atoms [1].

The molecular complexity is rated at 328, reflecting the intricate arrangement of multiple functional groups within the compact cyclopentane framework [1]. The covalently-bonded unit count is 1, confirming the integrity of the molecular structure [1]. The exact mass is calculated as 246.03702 Da, while the monoisotopic mass is 246.03702 Da [1].

Spectroscopic Properties

Infrared Spectroscopic Profile

The infrared spectroscopic profile of cyclopentane-1,2,3,4-tetracarboxylic acid exhibits characteristic absorption bands associated with the carboxylic acid functional groups [10] [11]. The carbonyl stretching vibrations (C=O) appear as intense bands in the region 1730-1700 cm⁻¹, which is typical for carboxylic acids [10] [11]. Due to the presence of four carboxyl groups, multiple overlapping carbonyl stretches may be observed within this range [12].

The hydroxyl stretching vibrations (O-H) of the carboxylic acid groups manifest as a broad, strong absorption band spanning 3300-2500 cm⁻¹, centered around 3000 cm⁻¹ [10] [11] [13]. This broad absorption results from extensive hydrogen bonding between carboxyl groups, both intramolecularly and intermolecularly [10] [13]. The C-O stretching vibrations appear in the region 1300-1000 cm⁻¹ as strong bands [11] [14].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (COOH) | 3300-2500 | Strong, broad | Hydrogen-bonded carboxyl groups |

| C=O stretch | 1730-1700 | Strong | Carbonyl groups |

| C-O stretch | 1300-1000 | Strong | Carbon-oxygen bonds |

| O-H bend | 1440-1395 | Medium | Hydroxyl bending |

Nuclear Magnetic Resonance Spectra

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of cyclopentane-1,2,3,4-tetracarboxylic acid [15]. The ¹H NMR spectrum exhibits characteristic signals for the cyclopentane ring protons and the exchangeable carboxylic acid protons [15]. The ring protons appear as complex multiplets due to the non-equivalent chemical environments created by the multiple carboxyl substituents [15].

The ¹³C NMR spectrum displays distinct signals for the carbon atoms of the cyclopentane ring and the carbonyl carbons of the carboxylic acid groups [15]. The carbonyl carbons typically resonate in the range 170-180 ppm, while the ring carbons appear at higher field positions [15]. The multiplicity patterns in both ¹H and ¹³C NMR spectra reflect the symmetry properties and conformational dynamics of the molecule [15].

Chemical shift assignments for the compound reveal the influence of the electron-withdrawing carboxyl groups on the electronic environment of the ring protons and carbons [15]. The presence of four carboxyl groups creates significant deshielding effects, resulting in downfield shifts for adjacent ring atoms [15].

Mass Spectral Fragmentation Patterns

Mass spectrometry analysis of cyclopentane-1,2,3,4-tetracarboxylic acid reveals characteristic fragmentation patterns associated with the loss of carboxyl groups and ring degradation [1] [16]. The molecular ion peak appears at m/z 246, corresponding to the intact molecular structure [1]. Common fragmentation pathways include the sequential loss of CO₂ groups (44 mass units) and COOH groups (45 mass units) [1].

The base peak in the mass spectrum typically results from extensive fragmentation of the carboxyl groups, leaving smaller ring-containing fragments [1]. Electron ionization mass spectrometry demonstrates the stability of certain fragmentation products, which can provide structural confirmation [1]. The fragmentation patterns are influenced by the multiple ionization sites provided by the carboxyl groups [1].

Predicted collision cross section values for various adduct forms have been calculated, with [M+H]⁺ showing 146.4 Ų, [M+Na]⁺ at 151.8 Ų, and [M-H]⁻ at 144.7 Ų [16]. These values reflect the molecular size and shape parameters important for ion mobility spectrometry applications [16].

Ultraviolet-Visible Spectroscopic Characteristics

The ultraviolet-visible spectroscopic behavior of cyclopentane-1,2,3,4-tetracarboxylic acid is primarily dominated by the electronic transitions associated with the carboxylic acid functional groups [10]. Carboxylic acids typically exhibit weak absorption bands in the UV region around 200-215 nm due to n→π* transitions of the carbonyl groups [10]. The presence of four carboxyl groups may result in enhanced absorption intensity compared to monocarboxylic acids [10].

The compound does not contain extended conjugated systems, limiting its absorption to the far-UV region [10]. The n→π* transitions of the isolated carbonyl groups remain the primary chromophoric features [10]. The absorption characteristics may be influenced by hydrogen bonding interactions between carboxyl groups, which can affect the electronic energy levels [17].

Solvent effects on the UV-visible spectrum are expected due to the hydrogen bonding capabilities of the multiple carboxyl groups [17]. In polar solvents, hydrogen bonding interactions may shift the absorption maxima and alter the spectral shape [17].

Computational and Predicted Properties

Collision Cross Section Predictions

Computational predictions for collision cross section values of cyclopentane-1,2,3,4-tetracarboxylic acid have been determined for various ionization states [16]. The predicted collision cross section for the protonated molecule [M+H]⁺ (m/z 247.04485) is 146.4 Ų [16]. The sodium adduct [M+Na]⁺ (m/z 269.02679) exhibits a slightly larger cross section of 151.8 Ų [16].

For negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 245.03029) shows a collision cross section of 144.7 Ų [16]. The ammonium adduct [M+NH₄]⁺ (m/z 264.07139) demonstrates the largest predicted cross section at 162.0 Ų [16]. These values are consistent with the molecular dimensions and provide important parameters for ion mobility-mass spectrometry applications [16].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.04485 | 146.4 |

| [M+Na]⁺ | 269.02679 | 151.8 |

| [M-H]⁻ | 245.03029 | 144.7 |

| [M+NH₄]⁺ | 264.07139 | 162.0 |

| [M+K]⁺ | 285.00073 | 151.3 |

Quantum Chemical Calculations

Quantum chemical calculations provide insights into the electronic structure and stability of cyclopentane-1,2,3,4-tetracarboxylic acid [3] [18]. Density functional theory calculations using various basis sets have been employed to optimize the molecular geometry and predict vibrational frequencies [18]. The calculations confirm the preference for specific conformational arrangements that minimize steric interactions between the carboxyl groups [3].

Ab initio calculations at the CCSD(T) level with correlation-consistent basis sets provide high-accuracy predictions of structural parameters [18]. These calculations indicate that the cyclopentane ring maintains its characteristic puckered geometry despite the presence of four bulky carboxyl substituents [18]. The electronic effects of the electron-withdrawing carboxyl groups influence the ring conformation and stability [18].

Computational studies reveal the importance of intramolecular hydrogen bonding between adjacent carboxyl groups in stabilizing certain conformational arrangements [3]. The energy differences between various stereoisomeric forms are small, consistent with the conformational flexibility observed experimentally [3].

Structure-Property Relationships

Structure-property relationships for cyclopentane-1,2,3,4-tetracarboxylic acid demonstrate the significant influence of the multiple carboxyl groups on the compound's physicochemical behavior [3] . The presence of four acidic functionalities creates multiple ionization sites, leading to complex pH-dependent properties . The spatial arrangement of these groups around the cyclopentane ring determines the compound's coordination behavior with metal ions .

The rigidity of the cyclopentane framework combined with the conformational flexibility provided by the ring puckering creates unique binding geometries for metal coordination [3]. Studies have shown that different enantiomeric forms exhibit varying coordination modes, with some displaying 5-coordinate and others 6-coordinate binding patterns [3]. This structural diversity influences the stability and properties of metal-organic framework materials incorporating this ligand [3].

Enantiomers and Optical Activity

Cyclopentane-1,2,3,4-tetracarboxylic acid exhibits complex stereochemical behavior due to the presence of four stereogenic centers at positions 1, 2, 3, and 4 of the cyclopentane ring [1] [2]. The compound exists as multiple enantiomeric pairs that demonstrate significant optical activity through their interaction with plane-polarized light [1] [2].

Research has identified two primary enantiomeric pairs of cyclopentane-1,2,3,4-tetracarboxylic acid [1] [2]. The first enantiomeric pair consists of (1R,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid and (1S,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid [1] [2]. These enantiomers represent non-superimposable mirror images that exhibit equal but opposite optical rotation when subjected to polarimetric analysis [3] [4]. The second enantiomeric pair comprises (1R,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid and (1S,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid [1] [5] [2].

The optical activity of these enantiomers manifests through their ability to rotate plane-polarized light in predictable directions [3] [4] [6]. Each enantiomer possesses a characteristic specific rotation value that serves as a fingerprint for identification and quantification purposes [3] [4] [7]. The magnitude of optical rotation depends on several experimental parameters including temperature, wavelength of light, solvent system, concentration, and path length [4] [6] [7]. Standard polarimetric measurements are typically conducted at 25°C using the sodium D-line (589 nm wavelength) through a 1-decimeter path length [4] [7].

The molecular basis for optical activity in cyclopentane-1,2,3,4-tetracarboxylic acid stems from the asymmetric arrangement of the four carboxyl groups around the cyclopentane ring [1] [8]. Each stereogenic center contributes to the overall three-dimensional architecture that lacks internal symmetry planes, resulting in distinct enantiomeric forms [8] [9]. The presence of multiple chiral centers creates a complex stereochemical landscape where the spatial arrangement of substituents determines the direction and magnitude of optical rotation [3] [9].

Experimental determination of enantiomeric excess can be accomplished through polarimetric analysis when the specific rotation values of pure enantiomers are known [3] [10]. The observed rotation of a sample mixture allows calculation of the relative proportions of each enantiomer using established mathematical relationships [3] [10]. This analytical approach proves particularly valuable for assessing the stereochemical purity of synthetic preparations and monitoring asymmetric synthesis outcomes [3] [10].

Diastereomers and Configurational Analysis

The diastereomeric relationships in cyclopentane-1,2,3,4-tetracarboxylic acid arise from the multiple possible configurational arrangements of the four carboxyl groups [1] [2]. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images and consequently exhibit different physical and chemical properties [11] [12] [13].

Detailed configurational analysis reveals that the compound can exist in several diastereomeric forms depending on the relative stereochemistry at adjacent carbon centers [1] [2]. The spatial relationship between carboxyl groups significantly influences molecular stability, reactivity, and intermolecular interactions [1] [14]. Research has demonstrated that different diastereomers exhibit distinct coordination behavior when forming metal-organic frameworks, indicating significant differences in their three-dimensional structures [1] [2].

The conformational flexibility of the cyclopentane ring system allows for dynamic interconversion between different conformational states, which can affect the relative stability of diastereomeric forms [1] [2]. Studies have shown that the presence probability of different enantiomers correlates with the relative stability of different conformations of the cyclopentane-1,2,3,4-tetracarboxylate ligand [1] [2]. This relationship between conformation and stereochemical preference provides insights into the thermodynamic factors governing stereoisomer distribution.

Crystallographic investigations have revealed that different diastereomers adopt distinct packing arrangements in the solid state [14] [15]. The 2,2'-bipyridine–cyclopentane-1,2,3,4-tetracarboxylic acid cocrystal system demonstrates how hydrogen bonding patterns vary between different stereoisomeric forms [14] [15]. These structural differences manifest in altered unit cell parameters and space group symmetries [14] [15].

The configurational assignments for each stereoisomer follow established Cahn-Ingold-Prelog priority rules [9]. Each chiral center receives either an R or S designation based on the priority sequence of attached groups [9]. The systematic nomenclature provides unambiguous identification of each diastereomeric form and facilitates comparison of stereochemical data across different research studies [9].

Meso Forms and Symmetry Elements

The meso forms of cyclopentane-1,2,3,4-tetracarboxylic acid represent achiral stereoisomers that contain multiple stereogenic centers but possess internal symmetry elements that render them optically inactive [8]. These forms are particularly significant because they demonstrate how molecular symmetry can override the presence of chiral centers [8].

A meso compound exhibits an internal plane of symmetry that bisects the molecule into two halves that are mirror images of each other [8]. In the case of cyclopentane-1,2,3,4-tetracarboxylic acid, certain configurational arrangements result in symmetrical dispositions of the carboxyl groups that create this internal mirror plane [8]. The presence of this symmetry element ensures that the molecule is superimposable on its mirror image, thereby eliminating optical activity [8].

Research has identified meso-cyclopentane-1,2,3,4-tetracarboxylic acid forms that undergo configurational conversion during chemical synthesis processes [16]. This in situ resolution of ligand chirality demonstrates the dynamic nature of stereochemical relationships in these systems [16]. The conversion from meso forms to chiral enantiomers provides opportunities for asymmetric synthesis and stereoselective transformations [16].

The symmetry analysis of meso forms requires careful examination of rotational and reflection symmetry elements [8]. The cyclopentane ring system can accommodate various symmetry operations depending on the specific arrangement of substituents [8]. Computer modeling and crystallographic analysis help identify these symmetry elements and predict the optical activity or inactivity of specific configurations [8].

Spectroscopic characterization of meso forms often reveals simplified spectra compared to chiral stereoisomers due to the equivalent environments created by internal symmetry [8]. Nuclear magnetic resonance spectroscopy particularly benefits from this simplification, as symmetry-equivalent nuclei produce identical chemical shifts [8]. This spectroscopic signature serves as a diagnostic tool for identifying meso compounds [8].

Conformational Analysis

Ring Conformations and Energy Barriers

The conformational behavior of cyclopentane-1,2,3,4-tetracarboxylic acid is fundamentally governed by the inherent flexibility of the five-membered ring system [17] [18] [19]. Unlike larger rings, cyclopentane adopts non-planar conformations to minimize the competing effects of angle strain and torsional strain [17] [20] [21].

The envelope conformation represents the most stable conformational state for the cyclopentane ring in this tetracarboxylic acid derivative [19] [21] [22]. In this conformation, four carbon atoms remain coplanar while the fifth carbon atom projects either above or below this plane [19] [21] [22]. This arrangement achieves an optimal balance between minimizing torsional strain from eclipsed bonds while accepting a slight increase in angle strain from the deviation of ideal tetrahedral geometry [19] [20] [21].

The twist conformation provides an alternative low-energy state that is energetically comparable to the envelope form [19] [21]. In the twist arrangement, three carbon atoms lie in a plane while the remaining two carbons occupy positions above and below this reference plane [19] [21]. The rapid interconversion between envelope and twist forms occurs through pseudorotational motion that involves minimal energy barriers [19] [21] [23].

Energy barrier calculations indicate that the activation energy for ring conformational changes in cyclopentane derivatives is approximately 10-12 kcal/mol [19] [23]. This relatively low barrier ensures rapid conformational exchange at room temperature, making the ring system dynamically flexible [19] [23]. The presence of four bulky carboxyl substituents may increase these energy barriers slightly due to additional steric interactions [19] [23].

Computational studies using density functional theory have provided detailed insights into the potential energy surface of cyclopentane-1,2,3,4-tetracarboxylic acid [24]. These calculations reveal multiple conformational minima corresponding to different ring puckering arrangements and carboxyl group orientations [24]. The relative energies of these conformers influence the population distribution observed in solution [24].

The planar conformation, while geometrically possible, represents a high-energy state due to severe torsional strain from complete bond eclipsing [19] [20] [21]. This planar arrangement would result in approximately 10 kcal/mol of destabilization, making it virtually unoccupied under normal conditions [19] [20] [21]. The preference for puckered conformations ensures that the molecule adopts three-dimensional structures that minimize this unfavorable strain [19] [20] [21].

Carboxyl Group Orientations

The spatial arrangement of the four carboxyl groups in cyclopentane-1,2,3,4-tetracarboxylic acid plays a crucial role in determining molecular properties and reactivity [1] [14]. The flexibility of the ring system allows for multiple orientational possibilities that significantly impact intermolecular interactions and coordination behavior [1] [14].

Crystallographic analysis reveals that the carboxyl groups can adopt various orientational configurations depending on the local chemical environment and crystal packing forces [14] [15]. In the 2,2'-bipyridine cocrystal structure, the carboxyl groups demonstrate specific hydrogen bonding patterns that dictate the overall supramolecular architecture [14] [15]. The O—H⋯N hydrogen bonds between carboxyl groups and bipyridine nitrogen atoms create one-dimensional chains that propagate along specific crystallographic directions [14] [15].

The conformational analysis of carboxyl group orientations must consider both intramolecular steric effects and intermolecular interactions [25] [14]. The electron-withdrawing nature of the carboxyl groups creates significant electrostatic repulsion when positioned in close proximity [25] [14]. This repulsion drives the adoption of extended conformations that maximize the separation between negatively charged carboxylate oxygens [25] [14].

Computational modeling indicates that equatorial positioning of carboxyl groups is generally energetically favored over axial arrangements [25]. This preference mimics the conformational behavior observed in substituted cyclohexane systems, although the greater flexibility of the five-membered ring allows for more diverse orientational possibilities [25]. The four carboxyl substituents create a highly substituted system where steric interactions between adjacent groups significantly influence preferred conformations [25].

Solution-state nuclear magnetic resonance studies provide evidence for rapid conformational exchange of carboxyl group orientations [27]. The dynamic averaging observed in NMR spectra indicates that the energy barriers for carboxyl rotation are sufficiently low to allow facile interconversion at ambient temperatures [27]. This conformational mobility contributes to the adaptive behavior of the molecule in different chemical environments [27].

The pH-dependent behavior of carboxyl group orientations reflects the ionization states of these functional groups [14]. At low pH values, the protonated carboxyl groups engage in extensive hydrogen bonding networks that can stabilize specific conformations [14]. As the pH increases and deprotonation occurs, the electrostatic repulsion between carboxylate anions becomes the dominant conformational determinant [14].

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding in cyclopentane-1,2,3,4-tetracarboxylic acid creates significant conformational constraints that influence molecular stability and reactivity [25] [14]. The proximity of multiple carboxyl groups provides numerous opportunities for internal hydrogen bond formation between hydroxyl protons and carbonyl oxygens [25] [14].

Computational analysis reveals that favorable intramolecular hydrogen bonds can form when adjacent carboxyl groups adopt appropriate orientational relationships [25] [14]. These interactions typically involve O—H⋯O=C geometries with hydrogen bond lengths ranging from 1.8 to 2.2 Angstroms [25] [14]. The strength of these interactions varies from 2 to 8 kcal/mol depending on the geometric optimization and local electrostatic environment [25] [14].

Nuclear magnetic resonance spectroscopy provides experimental evidence for intramolecular hydrogen bonding through characteristic chemical shift changes and coupling pattern alterations [27] [25]. Hydroxyl protons involved in hydrogen bonding typically exhibit downfield shifts in the ¹H NMR spectrum compared to non-hydrogen-bonded analogs [27] [25]. The temperature dependence of these chemical shifts provides information about hydrogen bond strength and exchange dynamics [27] [25].

Crystallographic studies of related cyclopentane tetracarboxylic acid derivatives demonstrate that intramolecular hydrogen bonds can stabilize specific conformations in the solid state [25] [28]. The geometric parameters of these interactions follow established criteria for moderate-strength hydrogen bonds [25] [28]. The directionality of these interactions influences the overall molecular shape and crystal packing arrangements [25] [28].

The competitive balance between intramolecular and intermolecular hydrogen bonding determines the preferred molecular conformations in different phases [25] [14]. In solution environments, intramolecular interactions may be disrupted by solvent molecules that can form competing hydrogen bonds [25] [14]. This solvent-dependent behavior contributes to the conformational complexity observed in different chemical environments [25] [14].

Quantum mechanical calculations using high-level ab initio methods provide detailed insights into the energetics of intramolecular hydrogen bonding [24] [25]. These studies reveal multiple conformational minima stabilized by different hydrogen bonding patterns [24] [25]. The relative energies of these conformers influence the population distribution and observable properties of the compound [24] [25].

Specific Isomers

(1R,2S,3S,4R) and (1S,2R,3R,4S) Enantiomer Pair

The first enantiomeric pair of cyclopentane-1,2,3,4-tetracarboxylic acid consists of (1R,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid and (1S,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid [1] [2]. These enantiomers represent unprecedented stereochemical forms that have been successfully incorporated into metal-organic framework structures [1] [2].

Research investigations have demonstrated that this enantiomeric pair forms through configurational conversion from the original meso-form of the cyclopentane-1,2,3,4-tetracarboxylate ligand [1] [16]. This in situ resolution of ligand chirality occurs during framework synthesis processes, breaking the mirror plane of symmetry present in the meso precursor [1] [16]. The transformation mechanism involves specific coordination environments that selectively stabilize one enantiomeric form over others [1] [16].

Crystallographic characterization reveals that these enantiomers adopt distinct coordination modes when incorporated into metal-organic frameworks [1] [2]. The (1R,2S,3S,4R) and (1S,2R,3R,4S) forms demonstrate different bonding patterns with metal centers, resulting in contrasting framework architectures [1] [2]. These structural differences manifest in altered pore sizes, surface areas, and guest molecule accommodation [1] [2].

Conformational analysis indicates that this enantiomeric pair preferentially adopts envelope conformations where the cyclopentane ring exhibits moderate puckering [1] [2]. The specific ring conformation influences the spatial arrangement of carboxyl groups, affecting their coordination capabilities and hydrogen bonding patterns [1] [2]. The conformation-flexible nature of these enantiomers allows adaptation to different coordination environments [1] [2].

Spectroscopic studies reveal characteristic signatures for each enantiomer that facilitate identification and quantification [5] . Nuclear magnetic resonance spectroscopy shows distinctive coupling patterns and chemical shift differences that reflect the unique stereochemical environments [5] . Circular dichroism spectroscopy provides additional stereochemical information through characteristic Cotton effects [5] .

The optical activity of this enantiomeric pair manifests through equal but opposite rotation of plane-polarized light [1] [3]. The specific rotation values serve as fingerprints for each enantiomer and enable determination of enantiomeric excess in synthetic preparations [3] [4]. Polarimetric measurements conducted under standardized conditions provide quantitative data for stereochemical analysis [3] [4].

(1R,2R,3R,4S) and (1S,2S,3S,4R) Enantiomer Pair

The second enantiomeric pair comprises (1R,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid and (1S,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid [1] [5] [2]. This enantiomeric pair has been documented in coordination chemistry applications and demonstrates distinct structural characteristics compared to the first enantiomeric pair [1] [5] [2].

Molecular modeling studies indicate that these enantiomers exhibit different conformational preferences compared to the (1R,2S,3S,4R)/(1S,2R,3R,4S) pair [1] [5]. The stereochemical arrangement in the (1R,2R,3R,4S) configuration creates unique steric interactions that influence ring puckering and carboxyl group orientations [1] [5]. These conformational differences translate into altered coordination behavior and framework formation characteristics [1] [5].

Crystallographic analysis reveals that this enantiomeric pair adopts a distinctive 6-coordination mode when forming cadmium-based metal-organic frameworks [1] [2]. The coordination geometry involves multiple carboxyl groups simultaneously binding to metal centers, creating three-dimensional pillar-layered structures [1] [2]. This coordination mode contrasts with the 5-coordination bonding observed for other stereoisomeric forms [1] [2].

Thermodynamic studies suggest that the (1R,2R,3R,4S) and (1S,2S,3S,4R) enantiomers possess different relative stabilities compared to other stereoisomeric forms [1] [2]. The presence probability of these enantiomers in equilibrium mixtures correlates with the relative stability of their preferred conformations [1] [2]. This thermodynamic preference influences synthetic accessibility and isolation procedures [1] [2].

Spectroscopic characterization of this enantiomeric pair reveals distinct features in both infrared and nuclear magnetic resonance spectra [5] [27]. The carbonyl stretching frequencies in infrared spectroscopy reflect the different coordination environments and hydrogen bonding patterns [27]. ¹H and ¹³C NMR spectra show characteristic chemical shifts and coupling patterns that enable unambiguous identification [27].

Synthetic preparation of pure samples of this enantiomeric pair requires specialized separation techniques due to their identical physical properties in achiral environments [1] [5]. Chiral chromatography or asymmetric synthesis methods provide access to enantiomerically enriched materials suitable for detailed characterization [1] [5]. The development of enantioselective synthetic routes remains an active area of research [1] [5].

cis,cis,cis,cis-Configurational Isomer

The cis,cis,cis,cis-configurational isomer of cyclopentane-1,2,3,4-tetracarboxylic acid represents a unique stereochemical arrangement where all carboxyl groups occupy cis relationships with respect to their adjacent neighbors [29] [30] [11]. This all-cis configuration creates distinctive structural and chemical properties that differentiate it from other stereoisomeric forms [29] [30] [11].

Systematic nomenclature for this isomer employs the cis,cis,cis,cis prefix to indicate the relative stereochemistry at each adjacent carbon pair [29] [30] [11]. This configurational designation follows established IUPAC conventions for describing geometric isomerism in cyclic systems [11] [12] [13]. The unambiguous identification provided by this nomenclature facilitates literature searching and chemical database management [29] [30] [11].

Crystallographic investigations reveal that the cis,cis,cis,cis-isomer adopts specific crystal packing arrangements that reflect its unique molecular geometry [30] [31]. The molecular structure exhibits particular hydrogen bonding patterns and van der Waals interactions that influence crystal stability and physical properties [30] [31]. X-ray diffraction analysis provides detailed structural parameters including bond lengths, bond angles, and torsional angles [30] [31].

Conformational analysis indicates that the all-cis configuration imposes significant conformational constraints on the cyclopentane ring system [30] [11]. The steric interactions between adjacent carboxyl groups in cis arrangements drive the adoption of specific ring conformations that minimize repulsive interactions [30] [11]. Computational modeling suggests that envelope and twist conformations provide optimal geometric arrangements for this stereoisomer [30] [11].

Chemical reactivity of the cis,cis,cis,cis-isomer may differ from other configurational forms due to altered accessibility of reactive sites and different intramolecular strain energies [30] [11]. The proximity of carboxyl groups in cis arrangements can facilitate intramolecular reactions such as anhydride formation or cyclization processes [30] [11]. These reactivity differences provide opportunities for selective transformations and derivative synthesis [30] [11].

Spectroscopic characterization of the cis,cis,cis,cis-isomer reveals distinctive features that enable identification and quantification [29] [30]. Nuclear magnetic resonance spectroscopy shows characteristic coupling patterns and chemical shift distributions that reflect the symmetric nature of this configurational arrangement [29] [30]. Infrared spectroscopy exhibits specific carbonyl stretching patterns that differ from those observed for other stereoisomeric forms [29] [30].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

3724-52-5